REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([C:14]([OH:16])=[O:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.[CH2:22]=[O:23].O>C1COCC1>[OH:23][CH2:22][C:12]1([C:14]([OH:16])=[O:15])[C:13]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=2[C:6]2[C:11]1=[CH:10][CH:9]=[CH:8][CH:7]=2
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction solution at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at −78° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 13 hours
|
Duration
|
13 h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
It was then extracted again with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried by anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The low-boiling fraction was distilled under reduced pressure with the rotary evaporator, and 4.21 g of crude product
|
Type
|
CUSTOM
|
Details
|
was thus obtained
|
Type
|
CUSTOM
|
Details
|
The methylene chloride-insoluble fraction of this crude product was collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.3 mmol | |
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 80.5% | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |